

In-Depth Technical Guide: Target Selectivity Profile of FGFR1 Inhibitor-14

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Compound of Interest

Compound Name: *FGFR1 inhibitor-14*

Cat. No.: B402652

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Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.^[1] Dysregulation of the FGFR1 signaling pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of the target selectivity profile of a specific class of FGFR1 inhibitors, the naphthostyryl-1-sulfonamides, with a focus on the compound series leading to "**FGFR1 inhibitor-14**".

Recent research has led to the identification of a novel class of FGFR1 inhibitors based on a naphthostyryl heterocycle. Within this series, a number of N-phenylnaphthostyryl-1-sulfonamides have been synthesized and evaluated for their inhibitory activity against FGFR1.^[2] This document will summarize the available quantitative data on their target selectivity, provide detailed experimental methodologies for key assays, and visualize the relevant biological pathways and experimental workflows.

Target Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and its potential for off-target toxicities. The following tables

summarize the available inhibitory activity and selectivity data for the lead compounds from the N-phenylnaphthostyryl-1-sulfonamide series.

Table 1: Inhibitory Activity of N-phenylnaphthostyryl-1-sulfonamide Derivatives against FGFR1

Compound ID	Structure/Substitution	IC50 (μM) for FGFR1
12	N-phenyl	> 50
13	N-(2-chlorophenyl)	> 50
14	N-(3-chlorophenyl)	> 50
15	N-(4-chlorophenyl)	12.5
16	N-(2-fluorophenyl)	> 50
17	N-(3-fluorophenyl)	> 50
18	N-(4-fluorophenyl)	25
19	N-(4-bromophenyl)	12.5
20	N-(4-hydroxyphenyl)	2.0
21	N-(3-hydroxyphenyl)	12.5
22	N-(4-methoxyphenyl)	5.0
23	N-(3-methoxyphenyl)	> 50
24	N-(4-methylphenyl)	25
25	N-(3-methylphenyl)	> 50
26	N-(4-nitrophenyl)	12.5
27	N-(3-nitrophenyl)	25
28	N-(3,4-dichlorophenyl)	6.0

Data sourced from Gryshchenko et al., 2015.[2]

Table 2: Kinase Selectivity Profile of Lead Compounds

Kinase Target	Compound 20 (% Inhibition at 10 μ M)	Compound 22 (% Inhibition at 10 μ M)
FGFR1	95	80
Tie-2	15	10
c-MET	20	18
CDK2/CycA	5	7
GSK3b	12	15
PKA	8	10

Data sourced from Gryshchenko et al., 2015. The results indicate a good selectivity profile for the studied N-phenylnaphthostyryl-1-sulfonamides within this limited kinase panel.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the N-phenylnaphthostyryl-1-sulfonamide series of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay (P32 Radioassay)

This protocol describes the method used to determine the IC50 values of the inhibitors against FGFR1.

Materials:

- Recombinant human FGFR1 kinase domain.
- Poly(Glu, Tyr) 4:1 as a generic substrate.
- [γ -32P]ATP.
- Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100.
- Test compounds (inhibitors) dissolved in DMSO.

- 96-well plates.
- Phosphocellulose filter plates.
- Scintillation counter.

Procedure:

- Prepare a reaction mixture containing the assay buffer, 10 μ M ATP, and 0.1 μ Ci of [γ -32P]ATP.
- Add 10 μ L of the reaction mixture to each well of a 96-well plate.
- Add 1 μ L of the test compound at various concentrations (typically a serial dilution) to the wells. For control wells, add 1 μ L of DMSO.
- To initiate the kinase reaction, add 10 μ L of the enzyme/substrate mixture (containing FGFR1 kinase and poly(Glu, Tyr) substrate in assay buffer) to each well.
- Incubate the plate at 30°C for 60 minutes.
- To stop the reaction, add 20 μ L of 0.75% phosphoric acid to each well.
- Transfer the reaction mixtures to a phosphocellulose filter plate.
- Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ -32P]ATP.
- Dry the filter plate and add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (Representative Protocol)

While the original study used a limited panel, a comprehensive selectivity profile is typically generated using a broader panel of kinases. The following is a representative protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

- A panel of recombinant protein kinases.
- Specific substrates for each kinase.
- ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP.
- Test compound.
- White, opaque 96- or 384-well plates.
- Luminometer.

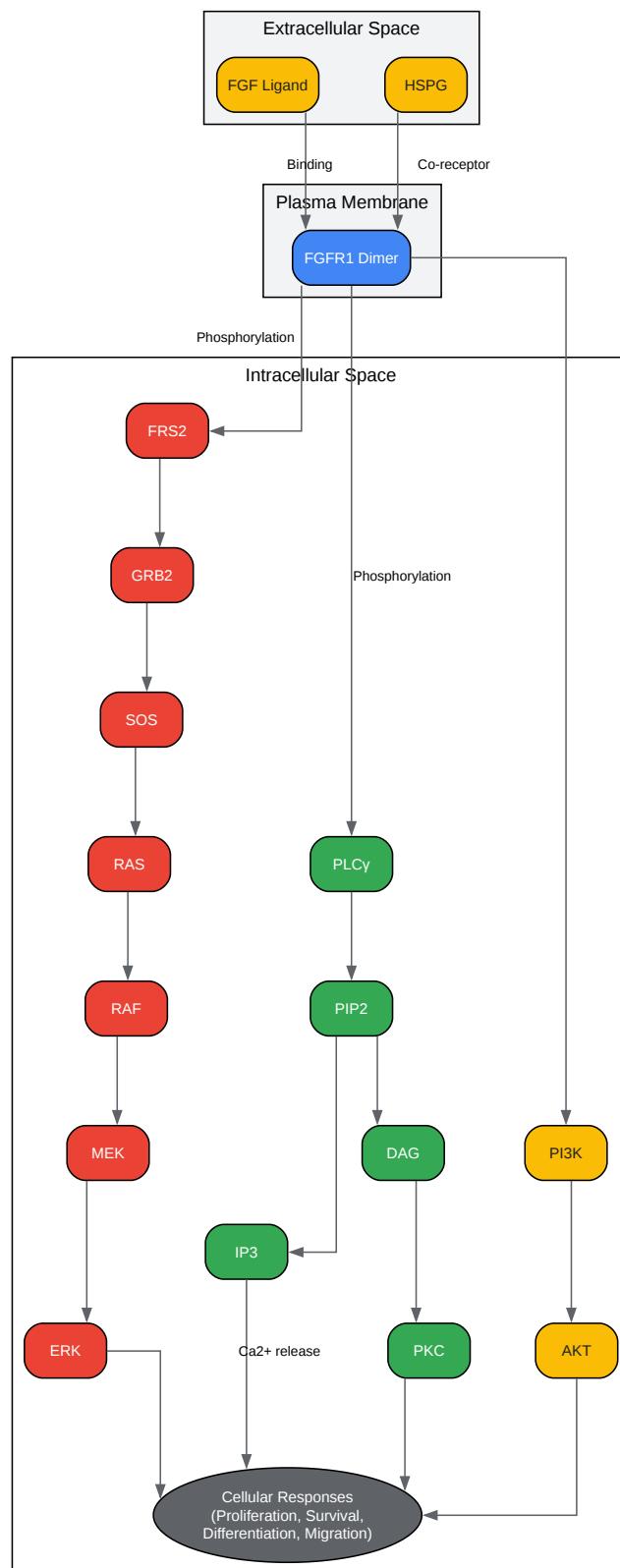
Procedure:

- Prepare the kinase reaction by adding the kinase, substrate, ATP, and test compound at the desired concentration to the wells of the assay plate.
- Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.

- Measure the luminescence of each well using a plate-reading luminometer.
- The amount of light generated is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition by comparing the signal from the wells with the test compound to the control wells (with no inhibitor).

Mandatory Visualizations

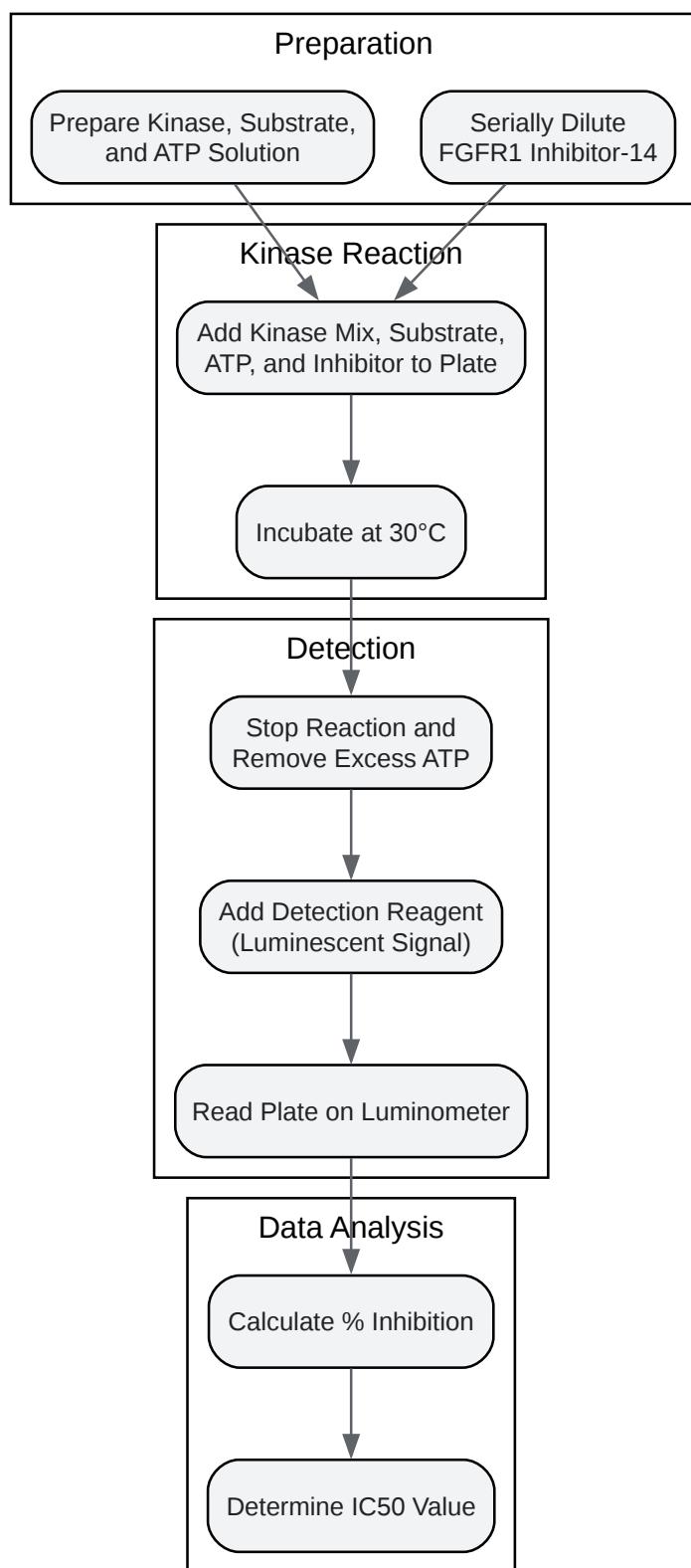
FGFR1 Signaling Pathway



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Caption: Simplified FGFR1 signaling pathway leading to cellular responses.

Experimental Workflow for Kinase Inhibition Assay



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Caption: General workflow for an in vitro kinase inhibition assay.

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References

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